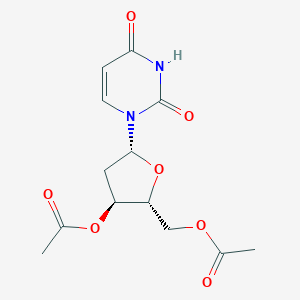

((2R,3S,5R)-3-Acetoxy-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl acetate

Vue d'ensemble

Description

Le 5-hydroxypropranolol est un métabolite du propranolol, un antagoniste non sélectif des récepteurs bêta-adrénergiques. Le propranolol est principalement métabolisé dans le foie, avec l’isoforme 2D6 du cytochrome P450 qui dirige l’hydroxylation du cycle et la génération de 5-hydroxypropranolol et de métabolites associés . Ce composé conserve certaines des propriétés pharmacologiques du propranolol et est d’intérêt dans divers domaines de la recherche scientifique.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 5-hydroxypropranolol implique généralement l’hydroxylation du propranolol. Une méthode implique l’utilisation d’enzymes cytochrome P450, en particulier CYP2D6, qui catalysent l’hydroxylation du cycle naphtyle du propranolol . Une autre approche implique l’utilisation de peroxydases non spécifiques (UPO) qui catalysent l’oxyfonctionnalisation sélective des liaisons C-H .

Méthodes de production industrielle

La production industrielle de 5-hydroxypropranolol peut impliquer des procédés biocatalytiques utilisant des enzymes modifiées pour atteindre une haute régiosélectivité et un rendement élevé. Par exemple, une UPO évoluée d’Agrocybe aegerita a été utilisée pour synthétiser efficacement le 5-hydroxypropranolol avec une haute régiosélectivité et une efficacité catalytique élevée .

Analyse Des Réactions Chimiques

Types de réactions

Le 5-hydroxypropranolol subit diverses réactions chimiques, notamment :

Oxydation : Une oxydation supplémentaire peut se produire, conduisant à la formation de quinones.

Glucuronidation : Il s’agit d’une voie métabolique majeure où le groupe hydroxyle est conjugué à l’acide glucuronique.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et les peracides.

Principaux produits

Oxydation : Formation de quinones.

Glucuronidation : Formation de glucuronide de 5-hydroxypropranolol.

Applications de recherche scientifique

Le 5-hydroxypropranolol a plusieurs applications de recherche scientifique :

Applications De Recherche Scientifique

Medicinal Chemistry

The compound is of interest in medicinal chemistry due to its structural resemblance to nucleoside analogs. It has been studied for:

- Antiviral Activity : Research indicates that similar compounds exhibit antiviral properties by inhibiting viral replication mechanisms. The incorporation of the pyrimidine moiety suggests potential activity against viruses such as HIV and Hepatitis C .

Drug Development

In drug development, ((2R,3S,5R)-3-Acetoxy-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl acetate can be utilized for:

- Prodrug Design : The acetoxy group may enhance solubility and bioavailability of the active drug form. This approach is valuable in creating prodrugs that release active components upon metabolic conversion .

Analytical Method Development

The compound is suitable for use in:

- Quality Control (QC) : It can be employed in analytical methods for the validation of pharmaceutical formulations. Its unique structure allows for the development of specific assays to quantify the compound in various matrices .

Case Study 1: Antiviral Screening

A study evaluated the antiviral properties of structurally related compounds in vitro. Results demonstrated that compounds with similar dioxo-pyrimidine structures effectively inhibited viral replication in cell cultures. The study highlighted the potential for further exploration of this compound as a lead compound for antiviral drug development .

Case Study 2: Prodrug Efficacy

In a recent investigation into prodrug formulations, researchers synthesized various acetoxy derivatives to assess their pharmacokinetic properties. The findings indicated that the acetoxy group significantly improved the absorption rates compared to non-acetylated counterparts. This case underscores the relevance of this compound in enhancing drug delivery systems .

Mécanisme D'action

Le 5-hydroxypropranolol exerce ses effets en se liant aux récepteurs bêta-adrénergiques, de manière similaire au propranolol. Cette liaison inhibe l’activation de l’adénylate cyclase, conduisant à une diminution des niveaux d’AMP cyclique (AMPc) et à une réduction subséquente de l’activité de la protéine kinase A (PKA) . Cela entraîne une diminution de la fréquence cardiaque, de la contractilité myocardique et de la pression artérielle .

Comparaison Avec Des Composés Similaires

Composés similaires

4-hydroxypropranolol : Un autre métabolite hydroxylé du propranolol avec une activité bêta-bloquante similaire.

7-hydroxypropranolol : Un autre métabolite avec des propriétés pharmacologiques similaires.

Unicité

Le 5-hydroxypropranolol est unique en raison de sa position d’hydroxylation spécifique sur le cycle naphtyle, ce qui peut influencer ses propriétés pharmacocinétiques et pharmacodynamiques par rapport aux autres métabolites hydroxylés .

Activité Biologique

((2R,3S,5R)-3-Acetoxy-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl acetate is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C₁₈H₁₉N₂O₇

- Molecular Weight : 373.35 g/mol

The structure includes a tetrahydrofuran ring substituted with an acetoxy group and a pyrimidine derivative, which may contribute to its biological activities.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of antidiabetic and anticancer research. Below are detailed findings from relevant studies.

Antidiabetic Activity

A study highlighted the potential of similar compounds as multitarget antidiabetic agents. The synthesized analogs demonstrated significant inhibitory effects on key enzymes involved in glucose metabolism:

| Enzyme | IC₅₀ (μM) | Standard (IC₅₀ μM) |

|---|---|---|

| α-Glucosidase | 6.28 | 2.00 |

| α-Amylase | 4.58 | 1.58 |

| PTP1B | 0.91 | 1.35 |

| DPPH (Antioxidant) | 2.36 | 0.85 |

These results suggest that the compound could serve as a potential candidate for further development in diabetes management due to its ability to inhibit glucose absorption and enhance insulin sensitivity .

Anticancer Activity

In vitro studies have shown that related compounds exhibit cytotoxic effects against various cancer cell lines. While specific data on this compound is limited, structural analogs have demonstrated significant activity against cancer cells by inducing apoptosis and inhibiting cell proliferation.

The mechanisms through which this compound exerts its biological effects involve:

- Enzyme Inhibition : The compound's structure allows it to fit into the active sites of enzymes like α-glucosidase and α-amylase, blocking their activity and thus reducing carbohydrate digestion.

- Antioxidant Properties : The presence of dioxo groups contributes to its ability to scavenge free radicals, which can protect against oxidative stress—a factor in many chronic diseases including diabetes and cancer.

- Cell Signaling Modulation : Similar compounds have been shown to influence signaling pathways associated with cell growth and apoptosis, suggesting potential applications in cancer therapy .

Case Studies

While specific case studies on this compound are sparse, research on related compounds has provided insights into their therapeutic potential:

- Study on Antidiabetic Effects : A recent investigation involving a series of pyrimidine derivatives indicated that modifications in their chemical structure could enhance their inhibitory effects on glucose-metabolizing enzymes. This study laid the groundwork for future research into the specific activities of this compound .

Propriétés

IUPAC Name |

[(2R,3S,5R)-3-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O7/c1-7(16)20-6-10-9(21-8(2)17)5-12(22-10)15-4-3-11(18)14-13(15)19/h3-4,9-10,12H,5-6H2,1-2H3,(H,14,18,19)/t9-,10+,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCLQOCSQUSRPDH-HOSYDEDBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(CC(O1)N2C=CC(=O)NC2=O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=CC(=O)NC2=O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427739 | |

| Record name | 3',5'-Di-O-acetyl-2'-deoxyuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13030-62-1 | |

| Record name | 3',5'-Di-O-acetyl-2'-deoxyuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.